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Compound of Interest

Compound Name: MBM-17

Cat. No.: B3028455

A Note on Nomenclature: The compound referred to as MBM-17 is understood to be
amygdalin, often marketed as "Vitamin B17" or Laetrile. This document is based on the
available scientific literature for amygdalin.[1][2] Researchers should be aware that the efficacy
of amygdalin as a cancer treatment is not supported by robust clinical data, and its use is
controversial.[3]

Introduction

Amygdalin is a cyanogenic glycoside found in the pits of various fruits, such as apricots and
bitter almonds.[1] Its proposed anticancer mechanism is centered on the enzymatic release of
cyanide, which is suggested to be selectively toxic to cancer cells.[4] Preclinical studies have
investigated its potential to induce apoptosis and inhibit tumor growth in various cancer models.
[1][2] These application notes provide a detailed protocol for the preparation and administration
of amygdalin in preclinical animal models of cancer to standardize research efforts and ensure
reproducibility.

Mechanism of Action

Amygdalin's primary proposed anticancer effect is the induction of apoptosis through the
intrinsic (mitochondrial) pathway.[5][2] Upon entering a cancer cell, amygdalin is thought to be
hydrolyzed by the enzyme B-glucosidase into benzaldehyde and hydrogen cyanide.[4] The
released cyanide is believed to be the primary cytotoxic agent. The apoptotic cascade is
initiated by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
This leads to the upregulation of Bax and downregulation of Bcl-2, causing mitochondrial outer
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membrane permeabilization and the release of cytochrome c.[2][6] Cytochrome c then
activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage
of cellular substrates and ultimately, apoptotic cell death.[1][2] Some studies also suggest that

amygdalin can induce cell cycle arrest.[2]
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Caption: Proposed mechanism of MBM-17 (Amygdalin) induced apoptosis.
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Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse
Model

This protocol describes a typical efficacy study using human cancer cell line xenografts in
immunodeficient mice.

1. Materials and Reagents:

« MBM-17 (Amygdalin), powder

» Sterile 0.9% saline solution

e Human cancer cell line (e.g., HelLa for cervical cancer)
e Cell culture medium (e.g., DMEM with 10% FBS)

o Matrigel (optional)

e 6-8 week old female athymic nude mice

o Sterile syringes and needles (27G)

o Calipers

» Animal balance

2. Animal Handling and Acclimatization:

e House animals in a specific pathogen-free (SPF) facility.
» Allow a minimum of one week for acclimatization before the start of the experiment.
» Provide ad libitum access to food and water.

 All procedures must be approved by the Institutional Animal Care and Use Committee
(IACUC).
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. Tumor Cell Implantation:
Harvest cancer cells during their logarithmic growth phase.

Resuspend cells in sterile saline or PBS at a concentration of 5 x 1077 cells/mL. For some
cell lines, mixing 1:1 with Matrigel can improve tumor take rate.

Inject 100 pL of the cell suspension (5 x 1076 cells) subcutaneously into the right flank of
each mouse.

. MBM-17 Preparation and Administration:

Prepare a stock solution of MBM-17 by dissolving it in sterile 0.9% saline. Ensure complete
dissolution. The solution should be prepared fresh daily and protected from light.

Once tumors reach a palpable size (e.g., 100-150 mms3), randomize mice into treatment and
control groups (n=6-10 per group).

Administer MBM-17 via intraperitoneal (i.p.) injection daily at a dose of 300 mg/kg.[4]
The control group should receive an equivalent volume of the vehicle (sterile 0.9% saline).
A positive control group, for example, 5-fluorouracil at 30 mg/kg, can also be included.[4]
. Monitoring and Endpoints:
Monitor animal health and body weight daily.

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the
formula: (Length x Width?)/2.

The primary endpoint is typically tumor growth inhibition. The experiment may be terminated
when tumors in the control group reach a predetermined size (e.g., 1500-2000 mms3).

Humane endpoints should be strictly observed, including significant weight loss (>20%),
tumor ulceration, or signs of distress.
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» At the end of the study, euthanize mice and excise tumors for weight measurement and
further analysis (e.g., histology, western blot).

Animal Acclimatization
(1 week)

Subcutaneous Tumor
Cell Implantation

Tumor Growth Monitoring
(to ~100 mm3)

Randomization into Groups
(Control, MBM-17)

Daily Treatment Administration
(i.p. injection)

5 days
Monitor Tumor Volume
& Body Weight (2x/week)
Endpoint Reached
(e.g., Tumor Size)
(Euthanasia & Tumor Excisior)

Data Analysis
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Caption: Workflow for an in vivo xenograft study with MBM-17.

Data Presentation

Quantitative data from preclinical studies should be summarized to allow for clear interpretation
and comparison.

Table 1: In Vivo Efficacy of MBM-17 in Different Animal
Models
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Cancer Animal Route of Treatment
. . Dosage . Outcome
Model Strain Admin. Duration
56.17%
reduction in
tumor weight;
Colorectal ) ) -
Nude Mice V. 50 mg/kg Not specified 57.99%
Xenograft L
reduction in
tumor
volume.[5][2]
Significant
inhibition of
HelLa Cell Nude BALB/c 300
) i.p. 15 days tumor growth
Xenograft Mice mg/kg/day ) )
via apoptosis
induction.[4]
Increased
DMBA- Bax:Bcl-2
induced ) ) ratio,
Albino Rats i.p. 5 mg/kg/week 3 weeks o
Mammary indicating
Tumor pro-apoptotic
effects.[6]
Reduction in
lung
Spontaneous metastases
) ) 1000-2000 N
Mammary CD8F1 Mice i.p. Not specified from 90%
mg/kg/day
Tumors (control) to
22%
(treated).[7]
Mitigated
DMBA-
DMBA-
induced ) ) 0.6 )
Albino Mice Oral 4 weeks induced
Mammary mg/kg/day ) )
biochemical
Tumor

changes.[8]

Table 2: Key Apoptotic Markers Modulated by MBM-17
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Significance in Apoptosis

Marker Modulation
Pathway
Pro-apoptotic protein that
) promotes mitochondrial
Bax Upregulation o
membrane permeabilization.[1]
[6]
] Anti-apoptotic protein that
Bcl-2 Downregulation S )
inhibits apoptosis.[1][6]
Key executioner caspase that
Caspase-3 Activation/Upregulation cleaves cellular substrates to
execute apoptosis.[1]
] ] Activates the apoptosome and
Cytochrome ¢ Release from Mitochondria

subsequently Caspase-9.[2]

Safety and Toxicity Considerations

The primary toxicity concern with amygdalin is cyanide poisoning, which is more pronounced
with oral administration due to enzymatic breakdown in the gut.[1] Intravenous or
intraperitoneal administration largely bypasses this first-pass metabolism, reducing but not
eliminating the risk.[1]

e Maximum Tolerated Dose (MTD): The MTD for intravenous injection in mice has been
reported to be as high as 3 g/kg.[1] However, doses should be determined empirically for
each specific animal model and strain.

e Monitoring for Toxicity: Animals should be closely monitored for signs of cyanide toxicity,
which can include lethargy, difficulty breathing, and neurological symptoms.

o Safe Handling: MBM-17 (amygdalin) powder and solutions should be handled with
appropriate personal protective equipment (PPE) in a well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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